molecular formula C5H7N3O3 B2432688 1-(Methoxymethyl)-4-nitropyrazole CAS No. 199274-87-8

1-(Methoxymethyl)-4-nitropyrazole

Cat. No.: B2432688
CAS No.: 199274-87-8
M. Wt: 157.129
InChI Key: UURJXYFOASPHQL-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-nitropyrazole is a heterocyclic organic compound with a pyrazole ring substituted by a methoxymethyl group at the 1-position and a nitro group at the 4-position

Preparation Methods

The synthesis of 1-(Methoxymethyl)-4-nitropyrazole typically involves the reaction of pyrazole derivatives with appropriate reagents to introduce the methoxymethyl and nitro groups. One common method involves the nitration of 1-(methoxymethyl)pyrazole using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Methoxymethyl)-4-nitropyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)-4-nitropyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-nitropyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

1-(Methoxymethyl)-4-nitropyrazole can be compared with other nitro-substituted pyrazoles and methoxymethyl-substituted heterocycles. Similar compounds include:

  • 1-(Methoxymethyl)-3-nitropyrazole
  • 1-(Methoxymethyl)-5-nitropyrazole
  • 1-(Methoxymethyl)-4-nitroimidazole

These compounds share similar structural features but differ in the position of the nitro group or the heterocyclic ring system. The unique combination of the methoxymethyl and nitro groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(methoxymethyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-11-4-7-3-5(2-6-7)8(9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURJXYFOASPHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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